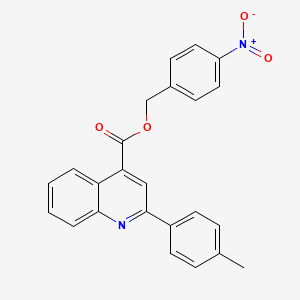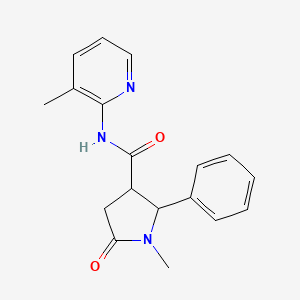![molecular formula C19H22N2O5S B6043595 ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate](/img/structure/B6043595.png)
ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a benzoate moiety, and a sulfonylated aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate typically involves multiple steps. One common method includes the acylation of 4-methyl-N-methylsulfonylaniline with an appropriate acylating agent, followed by esterification with ethyl 4-aminobenzoate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate
- Ethyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate
- Ethyl 4-[(2-methylphenoxy)acetyl]amino]benzoate
Uniqueness
Ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonylated aniline derivative, in particular, sets it apart from other similar compounds, providing unique opportunities for its use in various applications.
Propriétés
IUPAC Name |
ethyl 4-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-19(23)15-7-9-16(10-8-15)20-18(22)13-21(27(3,24)25)17-11-5-14(2)6-12-17/h5-12H,4,13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLWSCRKGNASLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{3-(2-fluorobenzyl)-1-[(3'-methyl-2-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6043515.png)

![4-(3,4-dihydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6043527.png)
![ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]piperazine-1-carboxylate](/img/structure/B6043528.png)


![(3aS*,5S*,9aS*)-5-(6-methoxy-2H-chromen-3-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6043568.png)
![2-[(2E)-2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID](/img/structure/B6043576.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6043586.png)
![2-[(5E)-5-(naphthalen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6043587.png)
![(3-Cyclopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B6043598.png)
![7-[(4-nitrobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B6043606.png)
![3-[(4-benzyl-1-piperidinyl)methyl]-2-methyl-1H-indole](/img/structure/B6043615.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B6043623.png)
